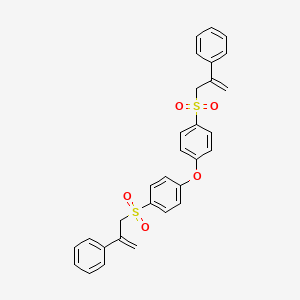
4,4'-Bis(2-phenylprop-2-en-1-ylsulfonyl)diphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-PHENYLALLYL (4-{4-[(2-PHENYLALLYL)SULFONYL]PHENOXY}PHENYL) SULFONE is a complex organic compound featuring both phenyl and sulfone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYLALLYL (4-{4-[(2-PHENYLALLYL)SULFONYL]PHENOXY}PHENYL) SULFONE typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction of phenylallyl halides with sulfonyl phenols under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-PHENYLALLYL (4-{4-[(2-PHENYLALLYL)SULFONYL]PHENOXY}PHENYL) SULFONE undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can be oxidized further under strong oxidizing conditions.
Reduction: The phenylallyl groups can be reduced to form corresponding alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of phenylalkanes.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
2-PHENYLALLYL (4-{4-[(2-PHENYLALLYL)SULFONYL]PHENOXY}PHENYL) SULFONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-PHENYLALLYL (4-{4-[(2-PHENYLALLYL)SULFONYL]PHENOXY}PHENYL) SULFONE involves its interaction with molecular targets through its phenyl and sulfone groups. These interactions can lead to the formation of stable complexes or the activation/inhibition of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Bis[4-(4-aminophenoxy)phenyl]sulfone: Similar in structure but with amino groups instead of phenylallyl groups.
2-(4-methylsulfonyl phenyl) indole derivatives: These compounds also contain sulfone groups and are used for their antimicrobial and anti-inflammatory activities.
Properties
Molecular Formula |
C30H26O5S2 |
|---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
1-(2-phenylprop-2-enylsulfonyl)-4-[4-(2-phenylprop-2-enylsulfonyl)phenoxy]benzene |
InChI |
InChI=1S/C30H26O5S2/c1-23(25-9-5-3-6-10-25)21-36(31,32)29-17-13-27(14-18-29)35-28-15-19-30(20-16-28)37(33,34)22-24(2)26-11-7-4-8-12-26/h3-20H,1-2,21-22H2 |
InChI Key |
GMMSYZQYFBZRKP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC(=C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl]-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044129.png)
![Methyl 7-amino-1-(3-chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate](/img/structure/B11044134.png)
![4-(4-fluorophenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11044137.png)
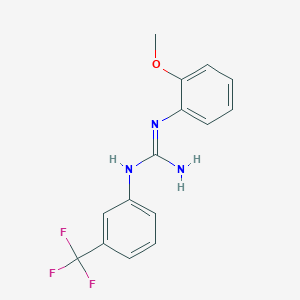
![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methylidene}-2,2,2-trifluoroacetamide](/img/structure/B11044152.png)
![4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,3-dimethyl-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11044158.png)
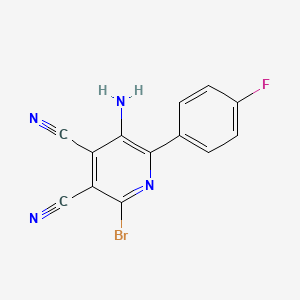
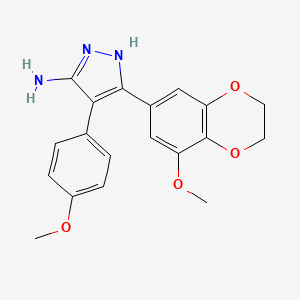
![N-[1-(1H-13-Benzodiazol-2-YL)ethyl]but-2-ynamide](/img/structure/B11044174.png)
![8-(3-Phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)tetrazolo[1,5-a]pyridine](/img/structure/B11044187.png)
![1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone](/img/structure/B11044194.png)
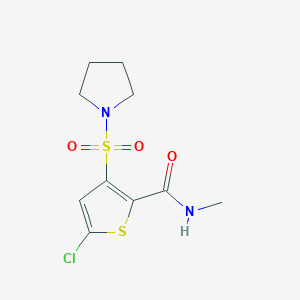
![2-phenyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B11044198.png)
![3-(2,6-dichlorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044205.png)
